![molecular formula C12H14O3 B1583830 6,7-Dimethoxy-2-tetralone CAS No. 2472-13-1](/img/structure/B1583830.png)
6,7-Dimethoxy-2-tetralone
Overview
Description
6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da . It is used in laboratory chemicals .
Synthesis Analysis
6,7-Dimethoxy-2-tetralone is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids, and as novel antagonists . An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone has been described .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2-tetralone is represented by the formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .Physical And Chemical Properties Analysis
6,7-Dimethoxy-2-tetralone has a molecular weight of 206.24 . It has a melting point of 87-89 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Applications
- Versatile Starting Material for Dopaminergic Compounds : 6,7-Dimethoxy-2-tetralone is noted for its practical and cost-effective synthesis, making it a versatile starting material for various dopaminergic compounds. Its synthesis begins with 3,4-dimethoxyphenylacetic acid, leading to the desired 2-tetralone through a series of chemical reactions. This method is particularly beneficial for large-scale synthesis compared to other procedures (Qandil, Miller, & Nichols, 1999).
Biological and Pharmacological Applications
Potent Dopaminergic Agonists Synthesis : This compound is used in the synthesis of important intermediates for potent dopaminergic agonists. Studies have shown that derivatives of 6,7-Dimethoxy-2-tetralone can cause the release of neurotransmitters, highlighting its significant role in developing treatments targeting dopaminergic pathways (Horn, Grol, Dijkstra, & Mulder, 1978).
Cytotoxicity Against Cancer Cells : Novel substituted 6,7-dimethoxy-1-tetralones have been synthesized and evaluated for their cytotoxic effects. Compounds with specific substituents showed high cytotoxic effects, suggesting the potential for developing anticancer drugs (Shih, Deng, Carrera, Adachi, Cottam, & Carson, 2000).
Other Relevant Studies
- Synthesis of Natural Product Analogs and Anticancer Agents : Research has also focused on the synthesis of analogs of natural products and potential anticancer agents using 6,7-Dimethoxy-2-tetralone as an intermediate. This includes its use in synthesizing polymethoxyoestrane compounds and other derivatives with potential therapeutic applications (Rao & Axelrod, 1971; Sadashivamurthy, Basavaraju, Sathisha, & Hemakumar, 2007).
Safety And Hazards
6,7-Dimethoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
Record name | 6,7-Dimethoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-tetralone | |
CAS RN |
2472-13-1 | |
Record name | 6,7-Dimethoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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